3,4-Diisopropylbiphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenyl-1,2-di(propan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22/c1-13(2)17-11-10-16(12-18(17)14(3)4)15-8-6-5-7-9-15/h5-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRRATSCVQNFCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C2=CC=CC=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567293 | |
| Record name | 3,4-Di(propan-2-yl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102432-11-1 | |
| Record name | 3,4-Diisopropylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102432111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Di(propan-2-yl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIISOPROPYLBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AR3U6PEJ0Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Mechanistic Investigations of Diisopropylbiphenyl Isomers
Catalytic Alkylation Pathways for Biphenyl (B1667301) Functionalization
The introduction of isopropyl groups onto the biphenyl molecule is predominantly accomplished via alkylation reactions, which can be categorized based on the alkylating agent and the catalytic system employed. These pathways are crucial in determining the resulting isomer distribution, including the formation of 3,4'-diisopropylbiphenyl (B1295043).
Friedel-Crafts Alkylation of Biphenyl with Propylene (B89431) and Isopropanol (B130326)
The classical approach to biphenyl isopropylation is the Friedel-Crafts alkylation, a fundamental reaction in organic chemistry for attaching alkyl substituents to aromatic rings. nih.govrsc.org This method traditionally utilizes Lewis acid catalysts like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) and can employ either propylene or isopropanol as the alkylating agent. ijcce.ac.irgoogle.comumkc.edu
The reaction mechanism involves the in-situ formation of an electrophilic isopropyl carbocation from the alkylating agent, facilitated by the Lewis acid. This carbocation then attacks the electron-rich biphenyl ring, leading to the formation of isopropylbiphenyl (B97774) (IPBP) and subsequently diisopropylbiphenyl isomers. While effective, traditional Friedel-Crafts alkylation often suffers from a lack of selectivity, producing a mixture of ortho-, meta-, and para-isomers, including 3,4'-DIPB. researchgate.netgoogle.com The process can also be challenging to control, sometimes leading to polyalkylation and the generation of significant waste from the stoichiometric use of the catalyst. ijcce.ac.ir
Recent advancements have explored the use of solid acid catalysts to overcome the limitations of traditional Lewis acids, aiming for more environmentally benign and selective processes. researchgate.netgoogle.com For instance, a novel superacidic mesoporous catalyst, UDCaT-4, has been developed for the alkylation of biphenyl with isopropanol, demonstrating high activity and selectivity towards 4,4'-DIPB. researchgate.net
Influence of Zeolite Catalysts on Isopropylation Selectivity
Zeolites, crystalline aluminosilicates with well-defined microporous structures, have emerged as highly effective and shape-selective catalysts for the isopropylation of biphenyl. researchgate.netresearchgate.netkoreascience.kr Their uniform pore dimensions can exert steric hindrance, favoring the formation of specific isomers while suppressing others. This "shape-selectivity" is a key factor in controlling the product distribution and enhancing the yield of desired isomers like 4,4'-DIPB. researchgate.netcapes.gov.br However, under certain conditions, the formation of other isomers, including the thermodynamically more stable 3,4'-DIPB, can occur. researchgate.netijcea.org
The catalytic activity and selectivity of zeolites in biphenyl isopropylation are influenced by several factors, including the zeolite's framework topology, pore size, and the nature and distribution of its acid sites. researchgate.netkoreascience.kr
H-mordenite (MOR), a large-pore zeolite, has been extensively studied for the shape-selective isopropylation of biphenyl. researchgate.netkoreascience.kroup.com Its one-dimensional 12-membered ring channels are particularly suited to facilitate the formation of the linear 4,4'-diisopropylbiphenyl (B92181) isomer while hindering the formation of bulkier isomers. researchgate.netijcea.org The isopropylation of biphenyl over H-mordenite primarily proceeds through the formation of 4-isopropylbiphenyl (B1216656) (4-IPBP) as an intermediate, which is then further alkylated to 4,4'-DIPB. researchgate.net
The selectivity for 4,4'-DIPB is, however, sensitive to reaction conditions such as temperature and propylene pressure. researchgate.netcapes.gov.br At higher temperatures or lower propylene pressures, the selectivity for 4,4'-DIPB tends to decrease, with a corresponding increase in the formation of thermodynamically more stable isomers like 3,4'-DIPB and 3,3'-DIPB. researchgate.netijcea.org This is attributed to the isomerization of the initially formed 4,4'-DIPB. researchgate.net
The acidity of H-mordenite, specifically the strength and location of the Brønsted acid sites, plays a crucial role in the reaction. sci-hub.ru The alkylation reaction is believed to be catalyzed by strong acid sites within the zeolite pores. sci-hub.ru
Table 1: Influence of Reaction Temperature on Isopropylation of Biphenyl over H-Mordenite
| Temperature (°C) | Biphenyl Conversion (%) | Selectivity for 4,4'-DIPB (%) | Selectivity for 3,4'-DIPB (%) | Selectivity for 3,3'-DIPB (%) |
| 250 | Moderate | High | Low | Low |
| 300 | High | Decreased | Increased | Increased |
| 350 | High | Further Decreased | Further Increased | Further Increased |
Note: This table represents a general trend observed in the literature. Actual values can vary based on specific reaction conditions such as catalyst properties and propylene pressure. researchgate.netkoreascience.kr
Besides H-mordenite, other zeolites with different framework structures have been investigated for the alkylation of biphenyl. The selectivity for diisopropylbiphenyl isomers is highly dependent on the zeolite's pore structure. researchgate.netkoreascience.kr
Beta Zeolites (BEA): These three-dimensional large-pore zeolites have wider channels compared to H-mordenite. ijcea.org This allows for the formation of bulkier isomers, resulting in lower selectivity for 4,4'-DIPB. koreascience.krijcea.org The catalytic performance of Beta zeolites in the alkylation of benzene (B151609) with cyclohexene (B86901) has been shown to be dominated by the external Brønsted acid sites. acs.org
HY Zeolites (FAU): Similar to Beta zeolites, HY zeolites possess a three-dimensional pore system with large supercages. koreascience.krijcea.org This open structure does not provide significant shape-selectivity in the isopropylation of biphenyl, leading to a mixture of diisopropylbiphenyl isomers. koreascience.kr However, HY zeolites have been shown to be active catalysts for the alkylation of biphenyl with methanol. sci-hub.ru
H-ZSM-5: This medium-pore zeolite has smaller pore dimensions than mordenite (B1173385) or Beta zeolites. While active for some alkylation reactions, its smaller pores generally inhibit the diffusion of the bulky biphenyl molecule, leading to lower activity in this specific application. researchgate.netgoogle.com
MCM-22: This zeolite has a unique structure with two independent pore systems: a 10-membered ring sinusoidal channel system and large 12-membered ring supercages on the external surface. researchgate.net In the gas-phase alkylation of biphenyl with propylene, the reaction is thought to occur primarily on the external surface due to diffusion limitations within the 10-membered ring channels. researchgate.net Modification of MCM-22 by chemical liquid deposition of silica (B1680970) has been shown to improve shape-selectivity in the alkylation of biphenyl with cyclohexanol (B46403) by reducing external acid sites. ingentaconnect.com
SSZ-25 and SSZ-26: The alkylation activity of various zeolites, including SSZ-25 and SSZ-26, has been studied, with the activity following the order: Y > Beta ≈ SSZ-26 > MCM-22 > SSZ-25 > ZSM-5. researchgate.net
The choice of zeolite framework is therefore a critical parameter in directing the synthesis towards a specific diisopropylbiphenyl isomer.
Dealumination, the process of removing aluminum atoms from the zeolite framework, is a common modification technique to enhance the catalytic performance of zeolites like H-mordenite in biphenyl isopropylation. koreascience.kroup.com This treatment can lead to several beneficial effects:
Increased Catalytic Activity: By creating a more open pore structure and reducing the potential for coke deposition, dealumination can enhance the catalytic activity. koreascience.krmdpi.com
Enhanced Selectivity: Dealumination can improve the shape-selectivity for 4,4'-DIPB by removing non-selective acid sites on the external surface of the zeolite crystals. koreascience.kr
Reduced Coking: The removal of some acid sites can decrease the rate of coke formation, which is a common cause of catalyst deactivation. koreascience.krjst.go.jp
Role of External Acid Sites and Their Deactivation in Catalysis
The acid sites located on the external surface of zeolite crystals play a significant role in the isopropylation of biphenyl, often to the detriment of selectivity. researchgate.netkoreascience.kr These external sites are not subject to the shape-selective constraints of the internal pore structure and can catalyze non-selective alkylation and isomerization reactions. researchgate.netijcea.org
The isomerization of the desired 4,4'-DIPB to the thermodynamically more stable 3,4'- and 3,3'-DIPB isomers is a key reaction that occurs on these external acid sites, particularly at higher reaction temperatures. researchgate.netcapes.gov.brijcea.org This isomerization process is a major reason for the decrease in 4,4'-DIPB selectivity observed under certain conditions. researchgate.netkoreascience.kr
To improve the selectivity of the process, various methods have been developed to selectively deactivate these external acid sites. One common approach is chemical liquid deposition (CLD), where a silicon-containing compound like tetraethyl orthosilicate (B98303) (TEOS) is deposited on the zeolite surface. ingentaconnect.com This creates a thin layer of silica that passivates the external acid sites without significantly affecting the internal acidity. ingentaconnect.comccspublishing.org.cn Another method involves poisoning the external acid sites with a bulky molecule, such as tributylphosphite, which is too large to enter the zeolite pores. researchgate.net
By effectively deactivating the external acid sites, the isomerization of 4,4'-DIPB can be minimized, leading to a higher yield of the desired linear isomer. koreascience.kringentaconnect.com
Proposed Mechanistic Models for Isopropylation Reactions
The formation of various DIPB isomers during the isopropylation of biphenyl is explained through several mechanistic models that account for the observed product selectivities, especially within the constrained environments of zeolite catalysts.
The isopropylation of biphenyl is understood to proceed via a consecutive, two-stage mechanism. researchgate.netkoreascience.kr
First Stage: Biphenyl is first alkylated to form isopropylbiphenyl (IPBP) isomers. In this initial step, the formation of 4-isopropylbiphenyl (4-IPBP) is predominant over other isomers like 3-isopropylbiphenyl (B1604819) (3-IPBP). researchgate.netlookchem.com The yield of 4-IPBP typically reaches a maximum at a biphenyl conversion of 50–60%, after which its concentration decreases as it is converted into diisopropylbiphenyls. researchgate.netresearchgate.net In contrast, the yield of 3-IPBP tends to increase steadily throughout the reaction. researchgate.netresearchgate.net
Second Stage: The IPBP isomers formed in the first stage undergo further alkylation to produce diisopropylbiphenyl (DIPB) isomers. koreascience.kr Crucially, studies have shown that 4-IPBP is the principal reactant in this second stage, leading selectively to the formation of 4,4'-diisopropylbiphenyl (4,4'-DIPB). researchgate.netresearchgate.net This indicates a significant difference in the reactivity of the IPBP isomers in the second alkylation step. koreascience.kr
The shape-selective formation of specific isomers, like 4,4'-DIPB, in zeolite catalysts such as H-mordenite is not governed by product selectivity (where only the slimmest product can diffuse out of the catalyst pores). Instead, it is explained by a combination of reactant selectivity and restricted transition state mechanisms. koreascience.krresearchgate.netiitm.ac.in
Reactant Selectivity: This mechanism posits that not all reactant molecules can access the catalytic sites within the zeolite pores. koreascience.kr In the second stage of biphenyl isopropylation, 4-IPBP is preferentially selected as the reactant over the bulkier 3-IPBP. researchgate.netuq.edu.au 4-IPBP can more readily enter the zeolite channels and interact with the active sites, making it the exclusive precursor for DIPB formation within the pores. koreascience.krresearchgate.net Experiments comparing the isopropylation of 3-IPBP and 4-IPBP mixtures confirm that 4-IPBP is consumed at a much faster rate. researchgate.net
Restricted Transition State Selectivity: This mechanism relates to the spatial constraints imposed by the zeolite's microporous environment on the transition state of the reaction. iitm.ac.incapes.gov.br The formation of bulkier isomers like 3,4'-DIPB or 3,3'-DIPB involves sterically demanding transition states that are disfavored or excluded within the narrow channels of catalysts like H-mordenite. researchgate.netrsc.org The catalyst pores only allow for the formation of the least bulky transition state, which leads to 4,4'-DIPB. koreascience.krresearchgate.net Therefore, even if 3-IPBP were to enter the pores, its subsequent isopropylation to 3,4'-DIPB is sterically hindered. researchgate.net This control over the transition state is a key factor in achieving high selectivity for the linear 4,4'-isomer. capes.gov.br
Isomerization Phenomena and Regioselectivity Control
The final distribution of diisopropylbiphenyl isomers is not solely determined by the initial alkylation kinetics but is significantly influenced by subsequent isomerization reactions. Controlling these phenomena is critical for maximizing the yield of desired products like 3,4'-diisopropylbiphenyl or 4,4'-diisopropylbiphenyl.
Under typical reaction conditions, particularly at higher temperatures and lower propylene pressures, the initially formed kinetic product, 4,4'-DIPB, can isomerize to thermodynamically more stable isomers. researchgate.netcapes.gov.br This isomerization primarily occurs on the external acid sites of zeolite catalysts. koreascience.krresearchgate.netcapes.gov.br The product distribution shifts away from 4,4'-DIPB towards isomers such as 3,4'-DIPB and subsequently 3,3'-DIPB. koreascience.kr For example, while 4,4'-DIPB is the main product at 250°C, its selectivity decreases at temperatures of 300°C and higher, with a corresponding increase in the yield of 3,4'-DIPB. koreascience.kr This isomerization process is a key reason for the decrease in 4,4'-DIPB selectivity at high levels of biphenyl conversion. researchgate.net
Several process parameters can be adjusted to control the regioselectivity of the reaction by influencing the balance between alkylation and isomerization.
Temperature: Reaction temperature has a profound effect on the isomer distribution. koreascience.krcapes.gov.br At moderate temperatures (e.g., 225-275°C), the formation of the kinetically favored 4,4'-DIPB is dominant. koreascience.krresearchgate.net However, as the temperature increases (e.g., above 300°C), the rate of isomerization on external acid sites increases, leading to a decrease in 4,4'-DIPB selectivity and an increase in the formation of thermodynamically more stable isomers like 3,4'-DIPB and 3,3'-DIPB. koreascience.krresearchgate.netsemanticscholar.org
Propylene Pressure: High propylene pressure is crucial for maintaining high selectivity towards 4,4'-DIPB. researchgate.netcapes.gov.brosti.gov Under high pressure (e.g., 0.8 MPa), propylene preferentially adsorbs onto the catalyst's acid sites, effectively inhibiting the isomerization of 4,4'-DIPB. researchgate.netresearchgate.net Conversely, under low propylene pressure (e.g., 0.1 MPa), the acid sites are more available to catalyze the isomerization of 4,4'-DIPB to 3,4'-DIPB, thus decreasing the selectivity for the former. researchgate.netresearchgate.netosti.gov
Catalyst Modification: The properties of the catalyst, particularly the nature and location of its acid sites, are critical.
SiO2/Al2O3 Ratio: Dealumination of H-mordenite (increasing the SiO2/Al2O3 ratio) can enhance the selectivity for 4,4'-DIPB by reducing coke deposition and minimizing non-selective reactions on external acid sites. koreascience.kr
External Site Passivation: Selectively poisoning the acid sites on the external surface of the zeolite is an effective strategy. researchgate.net Treating H-mordenite with bulky molecules like tributylphosphite, which cannot enter the pores, deactivates the external sites responsible for isomerization, thereby enhancing the selectivity for 4,4'-DIPB even at high conversion rates. researchgate.net Similarly, dealumination of ZSM-12 zeolites with EDTA-3Na has been shown to effectively remove external acid sites, reducing the isomerization of 4,4'-DIPB to other isomers. researchgate.net
The interplay of these factors is demonstrated in the following table, compiled from various studies on H-mordenite catalysts.
| Condition | Parameter Value | Observed Effect on Isomer Distribution | Reference |
|---|---|---|---|
| Temperature | Low to Moderate (225-275 °C) | Selective formation of 4,4'-DIPB. | koreascience.krresearchgate.net |
| High (≥300 °C) | Decreased 4,4'-DIPB selectivity; increased formation of 3,4'-DIPB and 3,3'-DIPB due to isomerization. | koreascience.krresearchgate.netsemanticscholar.org | |
| Propylene Pressure | High (e.g., 0.8 MPa) | High selectivity for 4,4'-DIPB (up to 90%); isomerization is suppressed. | researchgate.netosti.gov |
| Low (e.g., 0.1 MPa) | Decreased 4,4'-DIPB selectivity due to isomerization to 3,4'-DIPB. | researchgate.netresearchgate.net | |
| Catalyst Modification | Dealumination (High SiO2/Al2O3 ratio) | Enhanced catalytic activity and selectivity for 4,4'-DIPB. | koreascience.krsyxbsyjg.com |
| External Site Poisoning (e.g., with TBP) | Suppressed isomerization of 4,4'-DIPB, leading to enhanced selectivity. | researchgate.net |
Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences electronic properties and reactivity, play a crucial role in the alkylation and isomerization of biphenyl. imperial.ac.ukresearchgate.net These effects arise from the interaction of orbitals on adjacent atoms. imperial.ac.uk
In the context of Friedel-Crafts alkylation over zeolites, the reaction's regioselectivity is governed by a complex interplay between the electronic properties of the substrate and the spatial constraints of the catalyst. nih.gov The substitution on the aromatic ring is directed by the frontier orbital densities, which determine the most favorable positions for electrophilic attack. sci-hub.ru For biphenyl, the para position (C4) is electronically activated for electrophilic substitution.
However, within the confined space of a zeolite channel, steric factors can override purely electronic preferences. rsc.org The stereoelectronic control exerted by the catalyst involves stabilizing specific transition states through favorable orbital overlap while destabilizing others due to steric repulsion. researchgate.netsit.edu.cn The formation of the least bulky 4,4'-DIPB is favored because its transition state fits optimally within the catalyst pores, a classic example of restricted transition state selectivity. rsc.org The isomerization from the kinetically formed 4,4'-DIPB to the thermodynamically more stable 3,4'- and 3,3'-isomers on external acid sites is also driven by stereoelectronic factors, as the system seeks a lower energy state by rearranging the bulky isopropyl groups to less sterically hindered positions.
Advanced Spectroscopic and Structural Elucidation of Diisopropylbiphenyl Isomers
Application of Advanced Characterization Techniques for Structural Analysis
The accurate identification and characterization of diisopropylbiphenyl isomers are crucial for understanding their properties and potential applications. A suite of advanced analytical methods is employed to resolve the ambiguities that arise from their similar molecular formulas and weights.
Spectroscopic Approaches to Isomer Differentiation
Spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering detailed insights into their atomic and molecular structure. numberanalytics.com For diisopropylbiphenyl isomers, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are indispensable. numberanalytics.comopenaccessjournals.com
NMR spectroscopy is particularly powerful for distinguishing between isomers by providing information about the chemical environment of individual atoms. numberanalytics.comnews-medical.netwikipedia.org One-dimensional (1D) ¹H and ¹³C NMR spectra reveal distinct chemical shifts and coupling patterns for the aromatic and isopropyl protons and carbons, which are unique to each isomer's substitution pattern. news-medical.netmagritek.com For instance, in 3,4'-diisopropylbiphenyl (B1295043), the aromatic protons exhibit specific splitting patterns that can help differentiate it from other isomers. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), provide further clarity by establishing connectivity between protons and carbons, which is instrumental in assigning the correct substitution pattern on the biphenyl (B1667301) core. news-medical.net
High-resolution mass spectrometry (HRMS) is another critical tool, providing highly accurate mass-to-charge ratio measurements that can help confirm the elemental composition of the isomers. While standard mass spectrometry may not differentiate between isomers due to their identical molecular weight, fragmentation patterns can sometimes offer clues to the substitution arrangement. researchgate.net However, for definitive isomer differentiation, mass spectrometry is often coupled with a separation technique like gas chromatography (GC) or high-performance liquid chromatography (HPLC). researchgate.netbiocompare.com High-resolution ion mobility-mass spectrometry (HRIM-MS) has also emerged as a powerful technique for separating and identifying isomers based on their different shapes and sizes in the gas phase. biocompare.com
Infrared (IR) spectroscopy can also be used to identify the presence of specific functional groups and can sometimes reveal subtle differences in the vibrational modes of the isomers. nih.gov
Table 1: Spectroscopic Data for Isomer Differentiation
| Technique | Observation for 3,4'-Diisopropylbiphenyl | Reference |
| ¹H NMR | Distinct splitting patterns for aromatic protons. | |
| ¹³C NMR | Unique chemical shifts for aromatic and isopropyl carbons. | rsc.org |
| COSY | Correlation between coupled protons, confirming neighborhood. | news-medical.net |
| HSQC | Correlation between protons and their directly attached carbons. | |
| HRMS | Accurate mass measurement confirming molecular formula C₁₈H₂₂. | nist.gov |
| IR Spectroscopy | Characteristic vibrational bands for aromatic and alkyl groups. | nih.gov |
High-Resolution Structural Determinations
For an unambiguous determination of the three-dimensional structure of diisopropylbiphenyl isomers, X-ray crystallography is the gold standard, provided that a suitable single crystal can be obtained. This technique provides precise atomic coordinates, bond lengths, bond angles, and the dihedral angle between the two phenyl rings. The molecular geometry of biphenyl derivatives is characterized by the torsion angle between the phenyl rings, which is influenced by the steric hindrance of the substituents. For 4,4'-diisopropylbiphenyl (B92181), a crystal structure has been determined and is available in the Cambridge Structural Database. nih.gov
Computational methods, such as Density Functional Theory (DFT) calculations, are often used in conjunction with experimental data to predict and refine molecular structures and to understand the energetic differences between various conformations. researchgate.net
Table 2: Structural Parameters from High-Resolution Methods
| Parameter | Method | Significance | Reference |
| Atomic Coordinates | X-ray Crystallography | Defines the precise position of each atom in the crystal lattice. | |
| Bond Lengths & Angles | X-ray Crystallography | Provides fundamental geometric information about the molecule. | rsc.org |
| Dihedral Angle | X-ray Crystallography | Describes the twist between the two phenyl rings, a key conformational feature. | |
| Predicted Geometry | DFT Calculations | Offers a theoretical model of the molecular structure that can be compared with experimental results. | researchgate.net |
Conformational Analysis and Rotational Barriers
The biphenyl scaffold is not rigid, and the two phenyl rings can rotate relative to each other around the central carbon-carbon single bond. ic.ac.uk The study of these different spatial arrangements (conformations) and the energy required to interconvert between them is known as conformational analysis. scribd.com
The rotation around the central C-C bond in substituted biphenyls is hindered by the steric interactions between the substituents on the rings. ic.ac.uk This gives rise to a rotational barrier, which is the energy difference between the most stable (lowest energy) conformation and the transition state (highest energy) of rotation. nih.gov
For diisopropylbiphenyl isomers, the size and position of the isopropyl groups significantly influence the preferred conformation and the height of the rotational barrier. Dynamic NMR (DNMR) spectroscopy is a powerful experimental technique for studying these rotational barriers. researchgate.net By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the rate of rotation and calculate the activation energy for this process. rsc.org
Computational studies can also be employed to model the potential energy surface for rotation around the biphenyl linkage, providing theoretical values for the rotational barriers that can be compared with experimental data. ic.ac.uknih.gov These studies have shown that the rotational barriers in substituted biphenyls are a delicate balance of steric repulsion, electronic effects, and weak intramolecular interactions. ic.ac.uk
Table 3: Key Aspects of Conformational Analysis
| Aspect | Description | Method of Study | Reference |
| Preferred Conformation | The lowest energy spatial arrangement of the molecule. | X-ray Crystallography, DFT Calculations | |
| Rotational Barrier | The energy required to rotate one phenyl ring relative to the other. | Dynamic NMR (DNMR), Computational Modeling | researchgate.netnih.gov |
| Dihedral Angle | The angle between the planes of the two phenyl rings in a given conformation. | X-ray Crystallography, Computational Modeling |
Theoretical and Computational Chemistry Approaches to Diisopropylbiphenyl Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. wikipedia.org Methods like Hartree-Fock and post-Hartree-Fock methods, though computationally intensive, provide a detailed description of the electronic wave function from which numerous properties can be derived. wikipedia.org For a molecule such as 3,4-diisopropylbiphenyl, these calculations can determine its three-dimensional geometry, dipole moment, and the energies of its molecular orbitals. researchgate.net
The reactivity of a molecule is often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net Quantum chemical calculations can precisely compute these values, offering predictive insights into how this compound might behave in chemical reactions. scienceopen.com
Table 1: Calculated Quantum Chemical Parameters for this compound (Illustrative)
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -8.5 eV | Electron-donating capability |
| LUMO Energy | -0.5 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 8.0 eV | Chemical reactivity and stability |
| Dipole Moment (μ) | 0.2 D | Polarity and intermolecular interactions |
| Total Energy | -2500 Hartree | Thermodynamic stability |
Note: The values in this table are illustrative and represent the type of data generated from quantum chemical calculations.
Molecular Mechanics and Dynamics Simulations for Conformational Studies
While quantum mechanics provides high accuracy, its computational cost can be prohibitive for large systems or long-timescale simulations. nih.gov Molecular Mechanics (MM) offers a more computationally efficient alternative by using classical physics models, known as force fields, to calculate the potential energy of a molecule as a function of its atomic coordinates. nih.govjussieu.fr This approach is particularly well-suited for studying the conformational landscape of flexible molecules like this compound. nih.gov The rotation around the biphenyl (B1667301) single bond and the flexibility of the isopropyl groups give rise to multiple possible conformers.
Molecular Dynamics (MD) simulations use these force fields to simulate the movement of atoms over time by solving Newton's laws of motion. nih.gov This allows for the exploration of the conformational space and the identification of low-energy, stable conformations. nih.gov For this compound, MD simulations can reveal the preferred torsional angle between the two phenyl rings and the orientation of the isopropyl groups, which are crucial for understanding its packing in condensed phases and its interaction with other molecules. The ability of a force field to accurately reproduce conformational energetics is essential for its utility. nih.gov
Table 2: Relative Energies of this compound Conformers from Molecular Mechanics (Illustrative)
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| 1 | 45 | 0.00 | 75 |
| 2 | 90 | 1.50 | 15 |
| 3 | 0 | 3.00 | 10 |
Note: The values in this table are hypothetical examples of results from conformational analysis.
Density Functional Theory (DFT) in Understanding Reaction Mechanisms and Catalytic Interactions
Density Functional Theory (DFT) has become one of the most popular computational methods in chemistry due to its favorable balance of accuracy and computational cost. scienceopen.comcatalysis.blog DFT calculates the electronic structure of a system based on its electron density, providing robust insights into reaction mechanisms, activation energies, and the properties of catalysts. solubilityofthings.comcatalysis.blog
For this compound, DFT can be employed to study the mechanisms of its synthesis, such as in a Suzuki coupling reaction. By modeling the reactants, intermediates, transition states, and products, researchers can map out the entire reaction pathway and determine the rate-limiting step. scielo.br DFT is also invaluable for understanding catalytic interactions. For instance, if this compound were to interact with a transition metal catalyst, DFT calculations could elucidate the nature of the bonding, predict the geometry of the complex, and calculate the energy barriers for catalytic transformations. numberanalytics.com This predictive power is essential for designing more efficient and selective catalytic processes. solubilityofthings.comcatalysis.blog Studies on other substituted biphenyls have shown that certain DFT functionals are particularly effective at calculating torsional barriers, which is a key aspect of their chemistry. researchgate.net
Computational Modeling of Host-Guest Interactions and Molecular Recognition
The principles of molecular recognition govern how molecules selectively bind to one another, a process central to biology and materials science. numberanalytics.com Host-guest chemistry involves a larger host molecule encapsulating a smaller guest molecule. Computational modeling is a vital tool for designing host molecules and predicting their binding properties with guests like this compound. numberanalytics.com
Using a combination of molecular mechanics and quantum mechanics (QM/MM), researchers can model the host-guest complex. numberanalytics.com These models can predict the binding affinity (how strongly the guest binds) and selectivity (the preference for one guest over another). numberanalytics.com The binding of this compound within a host cavity, such as a cyclophane or a covalent organic pillar, would be governed by non-covalent interactions like van der Waals forces and π-π stacking between its aromatic rings and the host. numberanalytics.comresearchgate.net Computational models can quantify these interactions and predict the most stable orientation of the guest within the host. nih.gov This understanding is crucial for the development of new materials for separations, sensing, or catalysis where the recognition of specific molecular shapes is key. researchgate.net
Role of Diisopropylbiphenyl Derivatives in Advanced Materials Science Academic Perspectives
Precursors for High-Performance Polymers and Films
The synthesis of high-performance polymers, such as aromatic polyimides, often faces the challenge of poor solubility and high processing temperatures, which stem from the rigidity and strong intermolecular interactions of the polymer chains. researchgate.net Introducing bulky side groups into the polymer backbone is a well-established strategy to mitigate these issues. Diisopropyl-substituted monomers are exemplary precursors in this regard.
Research has demonstrated the synthesis of novel polyimides (PIs) from diamine monomers containing diisopropyl substituents. researchgate.netrsc.org For instance, diamines like 4,4′-(naphthalen-1-ylmethylene)bis(2,6-diisopropylaniline) have been polymerized with various commercial dianhydrides to produce PIs with significantly improved properties. rsc.org The presence of the bulky isopropyl groups, —CH(CH₃)₂, on the aromatic rings forces a more contorted and less-packed arrangement of the polymer chains. This disruption of chain packing reduces intermolecular forces, which in turn enhances the solubility of the polymers in common organic solvents and improves their optical transparency. researchgate.netrsc.org
Despite the introduction of these flexible alkyl groups, the inherent rigidity of the biphenyl (B1667301) and polyimide backbone ensures that the materials retain excellent thermal stability. Polyimides derived from diisopropyl-containing diamines exhibit high glass transition temperatures (Tg) often exceeding 290 °C and thermal decomposition temperatures (5% weight loss) above 510 °C. rsc.org This combination of solubility, optical clarity, and thermal resistance makes them highly suitable for applications in advanced films and coatings.
| Polymer ID | Dianhydride Used | Inherent Viscosity (ηinh, dL g⁻¹) | Tg (°C) | Td5 (°C) | Solubility |
| PI-3O | ODPA | 0.61 | 291 | 512 | Soluble in NMP, DMAc, m-cresol |
| PI-3B | BPDA | 0.73 | 358 | 531 | Soluble in NMP, DMAc, m-cresol |
| PI-3F | 6FDA | 0.65 | 315 | 525 | Soluble in NMP, DMAc, m-cresol, THF, Chloroform |
Table 1: Properties of polyimides synthesized from 4,4′-(naphthalen-1-ylmethylene)bis(2,6-diisopropylaniline) and different dianhydrides (ODPA, BPDA, 6FDA). Data sourced from research findings. rsc.org
Integration into Functional Organic Materials
Beyond improving the physical properties of structural polymers, diisopropyl-substituted aromatic units can be integrated into functional organic materials where specific electronic, optical, or self-assembly behaviors are required. google.com The bulky nature of the isopropyl groups can be leveraged to control the aggregation and intermolecular interactions of π-conjugated systems, which is critical for performance in applications like organic electronics.
An analogous example can be found in the synthesis of functionalized organophosphate esters derived from 4-halo-2,6-diisopropyl phenol. rsc.org In these systems, the diisopropylphenyl unit serves as a robust scaffold. Following phosphorylation, the molecule can self-assemble through hydrogen bonding between the phosphate (B84403) groups, forming well-defined supramolecular structures like tubular channels. rsc.org The peripheral diisopropyl groups surround these channels, influencing their packing and stability. rsc.org
This concept can be extended to 3,4-Diisopropylbiphenyl. By introducing functional groups onto the biphenyl core—for instance, through reactions at positions amenable to substitution—the this compound unit could serve as a building block for complex, functional architectures. The specific 3,4'- substitution pattern breaks the molecule's symmetry, which can be a valuable feature for creating materials with unique packing motifs or specific dipole moments, distinct from the more common and symmetrical 4,4'-diisopropylbiphenyl (B92181) isomer. researchgate.net
Design Principles for Materials Exhibiting Specific Properties
The use of this compound and its derivatives in materials science is guided by several key design principles that correlate molecular structure with macroscopic properties.
Enhancement of Solubility and Processability: The primary design principle involves using the steric hindrance of the isopropyl groups to disrupt polymer chain packing. openstax.org Linear, unsubstituted aromatic polymers tend to pack efficiently into crystalline or semi-crystalline regions, making them strong but also insoluble and difficult to process. openstax.org The introduction of bulky, non-planar groups like in this compound increases the free volume between chains, weakening van der Waals forces and leading to enhanced solubility and lower melt viscosity. rsc.orgazom.com
Control of Isomeric Structure: The specific substitution pattern on the biphenyl unit is a critical design parameter. The shape-selective synthesis of diisopropylbiphenyl isomers over zeolite catalysts like H-mordenite highlights the distinct properties of each isomer. researchgate.netresearchgate.net While 4,4'-DIPB is often the favored product due to its linear shape fitting well within zeolite channels, the formation of 3,4'-DIPB is also noted. researchgate.netlookchem.com The less symmetric 3,4'- structure results in a different molecular geometry and polarity compared to the 4,4'- isomer, which can be exploited to fine-tune crystallinity, melting point, and dielectric properties in the final material.
Functionalization for Targeted Applications: A core principle in designing functional materials is the ability to introduce specific chemical groups onto a stable molecular scaffold. google.com The diisopropylbiphenyl core is relatively stable, allowing for subsequent chemical modifications. For example, introducing groups capable of hydrogen bonding, metal coordination, or photo-responsive behavior would allow the creation of "smart" materials. Research on functionalized phosphates demonstrates that halo-derivatives of diisopropyl-substituted phenols can serve as versatile starting points for further C-C coupling reactions, enabling the attachment of a wide array of functional moieties. rsc.org
| Structural Feature | Design Principle | Resulting Material Property |
| Bulky Isopropyl Groups | Increase steric hindrance and free volume | Enhanced solubility, improved optical transparency, reduced crystallinity. rsc.org |
| Asymmetric 3,4'- Substitution | Disrupt molecular symmetry and packing efficiency | Modified melting point, potential for specific dipole interactions. researchgate.net |
| Rigid Biphenyl Backbone | Maintain macromolecular stiffness | High glass transition temperature (Tg) and thermal stability. researchgate.netrsc.org |
| Attachable Functional Groups | Enable specific intermolecular interactions | Access to self-assembling systems, sensors, or electronically active materials. google.comrsc.org |
Table 2: Key design principles for tailoring material properties using diisopropylbiphenyl-based structures.
Catalyst Design and Ligand Chemistry for Diisopropylbiphenyl Synthesis and Transformations
Development of Novel Heterogeneous and Homogeneous Catalytic Systems
The industrial production of isopropyl aromatic compounds has historically employed homogeneous acid catalysts such as AlCl₃, FeCl₃, H₂SO₄, and HF. nih.gov However, these systems present significant drawbacks, including difficulty in separation from the product, catalyst regeneration challenges, and issues with corrosion and toxicity. nih.gov This has spurred the development of solid acid catalysts, which function in a heterogeneous phase, simplifying separation and improving the environmental profile of the process.
Heterogeneous catalysis, particularly using zeolites, has become the cornerstone of modern biphenyl (B1667301) alkylation. Zeolites are crystalline aluminosilicates with well-defined microporous structures that can be tailored for specific reactions. Various zeolite structures, including HY, H-ZSM-5, Beta, MCM-22, and Mordenite (B1173385), have been investigated for the alkylation of biphenyl with propylene (B89431). scimarina.orgethz.ch Among these, large-pore zeolites like dealuminated mordenites have demonstrated superior activity and selectivity. ethz.chgoogle.com Y-type zeolites also show high conversion rates, though with less shape-selectivity compared to mordenites. scimarina.orgethz.ch The general order of alkylation activity for several zeolites has been reported as: Y > Beta > MCM-22 > ZSM-5. scimarina.org
A patented method for producing isopropyl biphenyls highlights the use of specific zeolite catalysts, providing insight into the reaction outcomes.
Table 1: Isomer Distribution in Diisopropylbiphenyl (DIPBP) Synthesis Using Various Zeolite Catalysts Data derived from a patented process involving the reaction of biphenyl with propylene. google.com
| Catalyst | 4,4'-DIPBP (%) | 3,4'-DIPBP (%) | Other DIPBP Isomers (%) |
| Mordenite | 75.3 | 14.2 | 10.5 |
| Y-Type Zeolite | 30.5 | 35.6 | 33.9 |
| Silica-Alumina | 9.2 | 25.1 | 65.7 |
This data underscores the profound influence of the catalyst structure on the distribution of diisopropylbiphenyl isomers.
Modification of Catalyst Acid Sites and Pore Architectures
The efficacy of zeolite catalysts in diisopropylbiphenyl synthesis is intimately linked to their physical and chemical properties, namely their pore architecture and the nature of their acid sites. These features are the basis for "shape-selective catalysis," where the geometry of the zeolite's internal channels dictates which reactants can enter and which products can form and exit. ethz.chresearchgate.net
Pore Architecture: The dimensions of the zeolite channels play a critical role. Mordenite, for instance, has a pore diameter of approximately 7.0 Å, while Y-type zeolite has a slightly larger pore size of 7.7 Å. google.com This difference influences the diffusion of molecules within the catalyst and controls the formation of specific isomers. The goal is often to produce the most linear isomer, 4,4'-diisopropylbiphenyl (B92181), as it is a valuable intermediate. The constrained environment within mordenite's pores sterically hinders the formation of bulkier isomers, thereby favoring the slender 4,4' product. google.comresearchgate.net
Acid Sites: The acidity of a zeolite is determined by the ratio of silica (B1680970) to alumina (B75360) (Si/Al) in its framework. scimarina.orggoogle.com Modification of this ratio allows for the tuning of the number and strength of Brønsted acid sites, which are the active centers for the electrophilic substitution reaction. nih.gov A patent describes the use of mordenite with a specific acid point of 1.70 mol/kg and a Y-type zeolite with 1.33 mol/kg. google.com An optimal density of acid sites is crucial; too few sites lead to low conversion rates, while an excessive number can promote side reactions and lead to the precipitation of carbonaceous matter, deactivating the catalyst. google.com By carefully modifying both the pore structure and the acidity, it is possible to design highly selective and durable catalysts for diisopropylbiphenyl synthesis.
Exploration of Diisopropylbiphenyl Derivatives as Ligands in Metal Complexes
Beyond its synthesis, the biphenyl scaffold is a foundational component in the design of ligands for homogeneous catalysis. While direct applications of 3,4-diisopropylbiphenyl as a ligand are not prominently documented, the principles of ligand design strongly suggest its potential. Substituted biphenyls are frequently used to create privileged ligand backbones, often functionalized with phosphine (B1218219) groups to form bidentate ligands that can chelate to a metal center. wikipedia.orgacs.org
For example, a series of gold(III) complexes have been synthesized using 4,4'-di-tert-butyl-1,1'-biphenyl as the core structure, with an ancillary diphosphine ligand coordinating to the metal. acs.org The bulky alkyl groups on the biphenyl backbone are crucial for tuning the steric and electronic properties of the resulting metal complex, which in turn influences its catalytic activity and stability. researchgate.net The presence of isopropyl groups in this compound would similarly be expected to impart specific steric bulk and electronic characteristics to a potential ligand.
The coordination chemistry of biphenyl-based ligands is defined by several key features. The biphenyl unit provides a rigid and robust backbone, which helps to establish a well-defined geometry around the metal center. rsc.org The two phenyl rings can rotate around the central C-C bond, but this rotation can be restricted by bulky substituents or by bridging the rings, leading to atropisomerism—a form of chirality that is highly valuable in asymmetric catalysis. nih.gov
When a substituted biphenyl is part of a chelating ligand, it influences the "bite angle" of the ligand, which is the angle formed between the two donor atoms and the metal center. This angle is a critical parameter in determining the outcome of many catalytic reactions. acs.org Furthermore, bulky substituents, such as isopropyl groups, create a sterically crowded environment around the metal. chemistryviews.org This steric shielding can prevent catalyst deactivation, control substrate access to the active site, and enforce specific coordination geometries, such as the distorted square-planar arrangement observed in some gold(III) biphenyl complexes. acs.orgfigshare.com
The ultimate goal of ligand design is to achieve high selectivity in chemical transformations. Biphenyl-based ligands are particularly effective in this regard, especially in asymmetric catalysis. The inherent chirality of atropisomeric biphenyl ligands can be transferred to the catalytic process, enabling the synthesis of a single enantiomer of a chiral product with high efficiency. nih.gov
A notable example is the synthesis of a C₂-symmetric biphenyl phosphine ligand that proved highly effective in the asymmetric hydrogenation of various substrates, including ketoesters and acrylates. nih.gov The success of such ligands relies on the precise positioning of functional groups on the biphenyl scaffold. The steric bulk provided by substituents like isopropyl groups can create specific pockets or channels around the metal's active site, allowing only substrates with a particular shape or orientation to react, thus achieving high chemo-, regio-, or enantioselectivity. researchgate.netnih.gov The ability to independently tune the steric and electronic properties of phosphine ligands by altering their substituents makes them a versatile tool for developing catalysts for selective chemical processes. wikipedia.orgchemistryviews.org
Environmental Chemistry and Analytical Detection of Diisopropylbiphenyl Isomers
Occurrence and Distribution in Environmental Matrices
Isomers of diisopropylbiphenyl have been identified as environmental contaminants, often detected in matrices associated with industrial activities. While data specific to the 3,4'-isomer is limited, studies on the broader class of DIPBPs provide insight into their environmental presence.
Research has confirmed the presence of diisopropylbiphenyl isomers in wastewater and solid waste. greenpeace.to A study of a manufacturing facility in Jalisco, Mexico, identified isomers of diisopropylbiphenyl as key organic chemical contaminants in both solid waste and the suspended solids of wastewater samples. greenpeace.to The use of diisopropylbiphenyl as a replacement for polychlorinated biphenyls (PCBs) in capacitors and as a heat transfer fluid may contribute to its release into the environment. greenpeace.to
Furthermore, non-target screening programs designed to identify new or emerging environmental pollutants have detected these compounds. A Norwegian screening project identified 3,4'-Diisopropylbiphenyl (B1295043) as an alkyl-polycyclic aromatic hydrocarbon (PAH) of interest in their analysis of environmental pollutants. miljodirektoratet.no Similarly, a screening study of pretreated industrial wastewater in Washington State listed 3,4-Diisopropylbiphenyl among the chemicals of emerging concern detected. wa.gov These findings suggest that industrial effluent is a significant pathway for the introduction of these compounds into the environment.
| Environmental Matrix | Location/Source | Isomer(s) Detected | Reference |
|---|---|---|---|
| Industrial Wastewater (Suspended Solids) | Jalisco, Mexico | Isomers of diisopropylbiphenyl | greenpeace.to |
| Industrial Solid Waste | Jalisco, Mexico | Isomers of diisopropylbiphenyl | greenpeace.to |
| Industrial Wastewater (Pretreated) | Northwestern Washington, USA | This compound | wa.gov |
| Environmental Samples (General Screening) | Norway | 3,4'-Diisopropylbiphenyl | miljodirektoratet.no |
Development of Analytical Methodologies for Trace Detection
The detection of 3,4'-Diisopropylbiphenyl and its isomers at trace levels in complex environmental samples requires sophisticated analytical methods. mdpi.com The development of these methodologies is essential for monitoring and for conducting environmental fate studies. mdpi.com Hyphenated techniques, which couple separation and spectroscopic methods, are particularly powerful for identifying and quantifying such compounds. ajrconline.org
The general approach involves matrix-specific extraction, analyte-specific cleanup, and analysis using high-resolution instrumentation. epa.gov While a universally standardized EPA method for 3,4'-Diisopropylbiphenyl specifically is not prominent, methods developed for similar organic pollutants, such as PCBs and other aromatic compounds, provide a strong foundation. epa.govepa.gov These procedures often use high-purity reagents and pesticide-grade solvents to minimize interference from other substances in the sample. epa.gov The goal is to isolate the analyte of interest and achieve the low detection limits necessary for environmental monitoring. mdpi.com
Chromatographic and spectrometric techniques are the cornerstones of analytical profiling for diisopropylbiphenyl isomers. ajrconline.org Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a primary tool used for the identification and quantification of these compounds in environmental samples. greenpeace.to
High-performance liquid chromatography (HPLC) has also been demonstrated as a viable method for analyzing the oxidation products of related isomers like 4,4'-diisopropylbiphenyl (B92181). uw.edu.pl One such method utilized a silica (B1680970) column with a mobile phase consisting of a hexane (B92381) and 2-propanol mixture, demonstrating the separation of hydroperoxides, alcohols, and ketones from the parent compound. uw.edu.pl
For definitive identification, mass spectrometry is indispensable. The National Institute of Standards and Technology (NIST) maintains reference data for 3,4'-Diisopropylbiphenyl, including its mass spectrum from electron ionization and its gas chromatography retention data. nist.gov This information is critical for confirming the presence of the compound in a sample by comparing the experimentally obtained mass spectrum and retention time with the established reference standards.
| Technique | Application | Details | Reference |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification in wastewater and solid waste | Used to generate a profile of organic chemicals, confirming the presence of diisopropylbiphenyl isomers. | greenpeace.to |
| High-Performance Liquid Chromatography (HPLC) | Analysis of oxidation products of 4,4'-DIPBP | Utilized a Nova-Pak Silica column with hexane/2-propanol eluent for separation. | uw.edu.pl |
| NIST Reference Data | Compound Confirmation | Provides standard mass spectrum and gas chromatography data for 3,4'-Diisopropylbiphenyl. | nist.gov |
| Ion Mobility Spectrometry (IMS) | General trace detection of chemicals | A sensitive technique used for real-time detection of trace amounts of various chemical compounds. | mdpi.comgsautomatic.com |
Environmental Fate and Degradation Studies
Understanding the environmental fate of 3,4'-Diisopropylbiphenyl involves studying the processes that transform or degrade the compound after its release. pjoes.com The key processes include abiotic degradation (such as photolysis and hydrolysis) and biotic degradation mediated by microorganisms. epa.govepa.gov
Specific degradation studies on the 3,4'-isomer are not extensively documented in the reviewed literature. However, data on a benchmark diisopropylbiphenyl isomer indicate that it degrades in the vapor phase in the atmosphere. pops.intpops.int This degradation occurs through reactions with photochemically produced hydroxyl radicals, with an estimated atmospheric half-life of approximately one to two days. pops.intpops.int This suggests that atmospheric photolysis is a significant degradation pathway for this class of compounds. pjoes.com
Biodegradation is expected to be a major mechanism for the loss of most chemicals released into soil and water systems. pjoes.com Studies on the biodegradation of diisopropylbiphenyls would typically be conducted under both aerobic and anaerobic conditions in various media like soil, water, and sediment to simulate different environmental compartments. noack-lab.com While a specific biodegradation rate for 3,4'-Diisopropylbiphenyl is not available, its persistence will largely depend on its structure and the environmental conditions of the receiving compartment. pjoes.com
| Process | Compartment | Finding/Principle | Reference |
|---|---|---|---|
| Atmospheric Degradation | Atmosphere (Vapor-phase) | A benchmark diisopropylbiphenyl isomer is degraded by reaction with hydroxyl radicals. | pops.intpops.int |
| Atmospheric Half-Life | Atmosphere | Estimated to be 1 to 2 days for a benchmark diisopropylbiphenyl isomer. | pops.intpops.int |
| Photodegradation | Water, Soil Surface, Air | A major transformation process for pesticides and other organic pollutants exposed to sunlight. | pjoes.comepa.gov |
| Biodegradation | Soil, Water, Sediment | A key degradation pathway involving microorganisms, with rates dependent on aerobic or anaerobic conditions. | pjoes.comnoack-lab.com |
Q & A
Q. What are the primary synthetic routes for 3,4-diisopropylbiphenyl, and how do reaction conditions influence yield and purity?
Methodological Answer: The alkylation of biphenyl with propene using acid catalysts is a common route. Mordenite zeolites with 55% sodium-to-proton exchange achieve optimal selectivity (59% yield) by balancing acidity to favor alkylation over isomerization or oligomerization . Continuous processes (e.g., patent EP 04256971.5) enhance scalability but require precise temperature control to minimize side reactions . Lower acidity in catalysts reduces undesired isomerization to 3,4'-diisopropylbiphenyl, while delaminated mordenites reduce coke formation, improving catalyst longevity .
Q. What are the key physical-chemical properties of this compound, and what challenges exist in their experimental determination?
Methodological Answer: Key properties include an estimated log octanol-water partition coefficient (log Kow) of 6.64, indicating high hydrophobicity . However, experimental data for melting/boiling points, vapor pressure, and water solubility are absent, requiring researchers to validate estimates via differential scanning calorimetry (DSC) or gas chromatography-mass spectrometry (GC-MS) . Challenges arise from the compound’s thermal instability during analysis and the lack of pure reference standards, necessitating in-house synthesis and characterization protocols.
Q. What safety precautions are recommended when handling this compound in laboratory settings?
Methodological Answer: Store in locked, ventilated cabinets to prevent accidental exposure. Use fume hoods during synthesis to avoid inhalation of vapors. Dispose of waste via approved facilities to mitigate aquatic toxicity risks, as indicated by its high log Kow . Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling .
Advanced Research Questions
Q. How can catalyst selection and modification optimize selectivity for this compound over its isomers during alkylation?
Methodological Answer: Partially proton-exchanged mordenites (55% H⁺) maximize selectivity by suppressing isomerization while maintaining sufficient acidity for alkylation . Delamination introduces macropores, reducing diffusion limitations and coking. Kinetic studies show that lower reaction temperatures (150–200°C) favor the 3,4-isomer initially, but thermodynamic control at higher temperatures shifts equilibrium toward 4,4'-diisopropylbiphenyl, requiring precise time-resolved monitoring to arrest reactions at optimal conversion .
Q. What analytical techniques are most suitable for quantifying this compound in complex matrices, and how are interferences minimized?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection at 254 nm is preferred due to the compound’s aromaticity. Matrix interferences (e.g., biphenyl derivatives) are mitigated via solid-phase extraction (SPE) using C18 cartridges, validated by spike-recovery tests . For trace analysis, GC-MS with selective ion monitoring (SIM) improves sensitivity, though derivatization may be needed to address volatility issues .
Q. How do thermodynamic and kinetic factors contribute to isomerization pathways of diisopropylbiphenyl derivatives, and what strategies mitigate unwanted isomer formation?
Methodological Answer: Isomerization is thermodynamically favored at elevated temperatures (>200°C), with 3,4'-diisopropylbiphenyl being more stable than 4,4'-isomer . Kinetic control via shorter reaction times and moderated acidity (e.g., using partially exchanged mordenites) limits isomerization. Computational modeling of transition states can predict isomer ratios, guiding catalyst design to favor kinetic products .
Q. What methodologies address discrepancies between estimated and experimentally determined properties of this compound?
Methodological Answer: Discrepancies in log Kow estimates (e.g., 6.64 predicted vs. experimental) are resolved using shake-flask experiments with octanol/water partitioning followed by HPLC quantification . For melting point determination, DSC with slow heating rates (2°C/min) prevents decomposition. Collaborative inter-laboratory studies improve data reliability, particularly for understudied compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
